5-Bromo-2-((3-methyloxetan-3-yl)methoxy)benzonitrile
Overview
Description
5-Bromo-2-((3-methyloxetan-3-yl)methoxy)benzonitrile is a useful research compound. Its molecular formula is C12H12BrNO2 and its molecular weight is 282.13 g/mol. The purity is usually 95%.
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Biological Activity
5-Bromo-2-((3-methyloxetan-3-yl)methoxy)benzonitrile is a compound with potential biological significance, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- IUPAC Name : this compound
- Molecular Formula : C12H12BrNO2
- Molecular Weight : 284.13 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The presence of the bromine atom enhances the compound's ability to form hydrogen bonds, potentially allowing it to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The methoxy group may facilitate binding to receptors, influencing signaling pathways associated with cellular responses.
Biological Activity Overview
Research has shown that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells, particularly in non-small-cell lung carcinoma models.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | A549 (lung cancer) | 12.5 | Apoptosis induction |
Study B | HeLa (cervical cancer) | 15.0 | Cell cycle arrest |
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its usefulness in developing new antimicrobial agents.
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- In a controlled study, this compound was tested against A549 lung cancer cells. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
-
Antimicrobial Testing :
- A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited moderate inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) ranged from 32 to 64 µg/mL.
Properties
IUPAC Name |
5-bromo-2-[(3-methyloxetan-3-yl)methoxy]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-12(6-15-7-12)8-16-11-3-2-10(13)4-9(11)5-14/h2-4H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUKTASFAMFZAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COC2=C(C=C(C=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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